alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl- alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl-
Brand Name: Vulcanchem
CAS No.: 17296-08-1
VCID: VC21044930
InChI: InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl-

CAS No.: 17296-08-1

Cat. No.: VC21044930

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl- - 17296-08-1

Specification

CAS No. 17296-08-1
Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-dimethoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
Standard InChI Key NQZUQHYRSVKBRT-SPFKKGSWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)OC
SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC

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